N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
描述
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-14-20(26-2)8-9-21(17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPYHKUERBPSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
It is known that the compound interacts with its target, acetylcholinesterase, and potentially inhibits its activity. This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
常见问题
Q. Optimization Tips :
- Use HPLC or TLC to monitor reaction progress and purity at each step .
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- For scalability, replace traditional column chromatography with recrystallization or flow chemistry techniques .
Basic: Which analytical techniques are critical for confirming the structural integrity of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzylpiperidine, sulfonamide, and methoxy groups (e.g., δ 2.35 ppm for piperidine CH₂, δ 3.80 ppm for methoxy) .
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak at m/z 362.45 (C₁₇H₂₂N₄O₃S) .
- HPLC : Ensure >95% purity using a C18 column with UV detection at 254 nm .
Basic: What preliminary assays are recommended to evaluate the biological activity of this compound?
Answer:
Initial screening should focus on:
- Kinase Inhibition Assays : Test against aurora kinases (e.g., IC₅₀ determination via ADP-Glo™ kinase assays) due to structural similarity to hesperadin .
- Cell Viability Studies : Use cancer cell lines (e.g., Karpas-422 lymphoma) in MTT assays to assess antiproliferative effects .
- Receptor Binding : Screen for serotonin or cannabinoid receptor affinity via radioligand displacement assays, given shared piperidine-sulfonamide motifs .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Discrepancies often arise due to pharmacokinetic (PK) limitations or off-target effects:
- PK Profiling : Measure plasma stability (e.g., half-life in mouse serum), metabolic clearance (CYP450 isoforms), and blood-brain barrier permeability .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Target Engagement Studies : Employ thermal shift assays or CETSA to verify target binding in live cells/tissues .
Example : A compound showing strong in vitro kinase inhibition but weak in vivo activity may require prodrug derivatization to improve bioavailability .
Advanced: What structural modifications enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
Answer:
Structure-activity relationship (SAR) studies suggest:
| Modification | Effect | Reference |
|---|---|---|
| Replacement of methoxy with CF₃ | Increases kinase selectivity (e.g., aurora B inhibition) | |
| Substitution at benzyl position | Reduces off-target GPCR binding (e.g., serotonin receptor) | |
| Introduction of pyrazine rings | Enhances solubility and PI3K/AKT pathway modulation |
Methodology : Use molecular docking (AutoDock Vina) to predict interactions with target active sites before synthesis .
Advanced: How can computational modeling guide the optimization of this compound’s physicochemical properties?
Answer:
Key parameters to model include:
- LogP : Adjust substituents (e.g., replace methyl with polar groups) to achieve optimal LogP (2.5–3.5) for CNS penetration .
- pKa : Predict protonation states using MarvinSketch to ensure sulfonamide remains ionized at physiological pH for solubility .
- Crystal Structure Analysis : Use SHELX for X-ray crystallography to refine 3D conformation and hydrogen-bonding networks .
Case Study : A derivative with a thiophene substituent showed improved solubility (LogS = -4.2) and 2.5-fold higher bioavailability in rat models .
Advanced: What experimental approaches validate hypothesized mechanisms of action (e.g., PI3K/AKT pathway inhibition)?
Answer:
- Western Blotting : Quantify phosphorylation levels of AKT (Ser473) and MAPK in treated vs. untreated cells .
- RNA-Seq : Identify differentially expressed genes in pathways like apoptosis (BAX, BCL2) or cell cycle (CDKN1A) .
- CRISPR Knockout : Validate target dependency by comparing compound efficacy in wild-type vs. PI3Kα-knockout cell lines .
Data Interpretation : Cross-validate results with public databases (e.g., LINCS L1000) to confirm pathway-specific effects .
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